![molecular formula C17H12ClFN2O2 B2826603 4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031977-24-8](/img/structure/B2826603.png)

4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

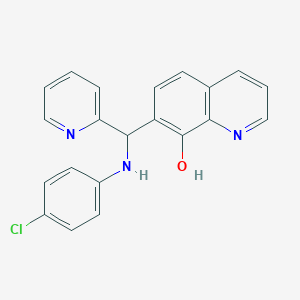

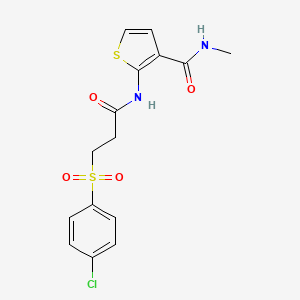

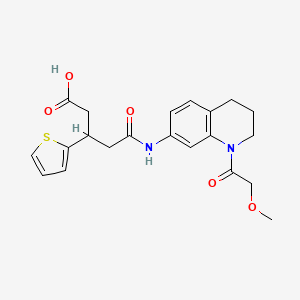

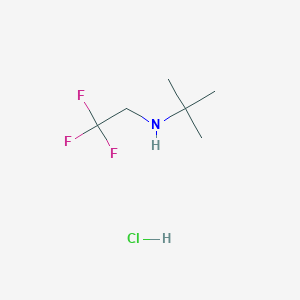

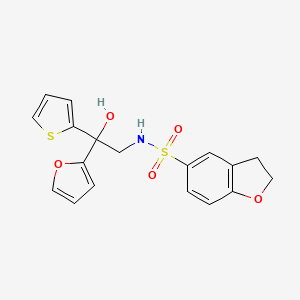

The compound “4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid” is a complex organic molecule. It contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring . The quinoline core is substituted at the 4-position with an amino group that is further substituted with a 3-chloro-4-fluorophenyl group . At the 6-position of the quinoline, there is a methyl group, and at the 2-position, there is a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the appropriate positions . The presence of the chloro and fluoro substituents on the phenyl ring attached to the amino group would introduce elements of polarity and potentially influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The amino group could potentially engage in reactions typical of amines, while the carboxylic acid group could undergo reactions typical of carboxylic acids. The presence of the chloro and fluoro substituents could also influence the compound’s reactivity .Applications De Recherche Scientifique

Antibacterial Properties

Research on quinolone derivatives, closely related to 4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid, demonstrates their potent antibacterial properties. For instance, a study on 8-chloroquinolones revealed that compounds with certain substituents, such as the 1-(5-amino-2,4-difluorophenyl) group, exhibit significantly higher antibacterial activities against both Gram-positive and Gram-negative bacteria compared to established antibiotics like trovafloxacin (Kuramoto et al., 2003). Similarly, other quinolone derivatives were found to have potent antibacterial activity, with particular compounds displaying strong action against bacteria including Pseudomonas aeruginosa (Miyamoto et al., 1990).

Synthetic Routes and Structural Analyses

In the realm of synthetic chemistry and structural analysis, numerous studies focus on the creation and examination of quinoline derivatives. For instance, a novel procedure was established for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids, offering insights into structural configurations and synthetic pathways (Raveglia et al., 1997). In another study, the synthesis of fluoroquinolone-based 4-thiazolidinones from related quinoline carboxylic acids was detailed, contributing to the body of knowledge on the chemical properties and potential applications of these compounds (Patel & Patel, 2010).

Fluorophore Applications

Quinoline derivatives are also recognized for their application in fluorophore development due to their strong fluorescence properties. A notable fluorophore, 6-Methoxy-4-quinolone, was identified to exhibit strong fluorescence in a wide pH range, making it suitable for biomedical analysis and the creation of optical sensors (Hirano et al., 2004).

Safety and Hazards

Orientations Futures

Given the wide range of biological activities exhibited by quinoline derivatives, there is significant potential for future research into compounds such as “4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid”. This could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its biological activity .

Propriétés

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-6-methylquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2/c1-9-2-5-14-11(6-9)15(8-16(21-14)17(22)23)20-10-3-4-13(19)12(18)7-10/h2-8H,1H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBJUAQSSCOMRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2826521.png)

![7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2826525.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2826531.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile](/img/structure/B2826537.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2826543.png)